N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound notable for its potential applications in medicinal chemistry. The compound features a piperidine ring substituted with a methylsulfonyl group and a difluorocyclohexyl moiety, which may enhance its biological activity. This compound is classified under amides and represents a specific class of piperidine derivatives.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 2034386-58-6, with a molecular weight of 324.39 g/mol. It is primarily sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications and safety data sheets for handling and storage .
The synthesis of N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. Key methods may include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
CC(=O)N1CC(C(C1)C(F)(F))S(=O)(=O)C
N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide can undergo several chemical reactions:
These reactions are significant for modifying the compound to enhance its pharmacological properties.
The mechanism of action of N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as receptors or enzymes involved in various signaling pathways.
Relevant data such as boiling point, melting point, and density are often provided by suppliers but may vary based on sample purity.
N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide has potential applications in various scientific fields:
This compound exemplifies the importance of structural diversity in drug design and development, offering numerous avenues for exploration in medicinal chemistry.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: